1-[3-(trifluoromethyl)phenyl]-1H-pyrrole
Overview
Description
1-[3-(trifluoromethyl)phenyl]-1H-pyrrole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring
Mechanism of Action
Target of Action
It is known that pyrrole and its analogs have diverse biological and medicinal importance . They are involved in various biological processes such as photosynthesis, oxygen transport, storage, and redox cycling reactions .
Mode of Action
Pyrrole and its analogs are known to have therapeutic potential, specifically in anticancer, anti-inflammatory, antiviral, and antituberculosis treatments . They are also known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Biochemical Pathways
Pyrrole and its analogs are known to interact with various biochemical pathways due to their diverse therapeutic applications .
Pharmacokinetics
The molecular weight of the compound is 2302295 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that pyrrole and its analogs have diverse therapeutic applications, suggesting that they may have a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial to scale up the production while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-[3-(trifluoromethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
1-[3-(trifluoromethyl)phenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets and modulate their activity.
Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-trifluoromethylphenyl)piperazine: A piperazine derivative with similar trifluoromethyl and phenyl groups.
3-(trifluoromethyl)phenyl isocyanate: Contains the trifluoromethylphenyl group but differs in its functional group (isocyanate instead of pyrrole).
(trifluoromethoxy)benzene: Features a trifluoromethyl group attached to a benzene ring, similar to the phenyl group in 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole.
Uniqueness
This compound is unique due to the combination of the trifluoromethyl group and the pyrrole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrrole ring provides a versatile scaffold for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-4-3-5-10(8-9)15-6-1-2-7-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOYJGQSAGJWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968643 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53871-26-4 | |
Record name | Pyrrole, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053871264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.